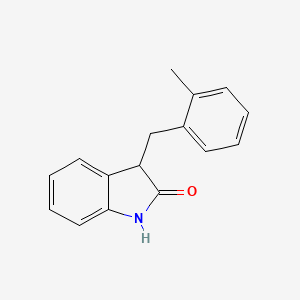

3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C16H15NO |

|---|---|

Poids moléculaire |

237.30 g/mol |

Nom IUPAC |

3-[(2-methylphenyl)methyl]-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C16H15NO/c1-11-6-2-3-7-12(11)10-14-13-8-4-5-9-15(13)17-16(14)18/h2-9,14H,10H2,1H3,(H,17,18) |

Clé InChI |

NCWGPVOZLIAOMZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC=CC=C1CC2C3=CC=CC=C3NC2=O |

Origine du produit |

United States |

Méthodes De Préparation

Grignard and Organozinc Reagents

In a method analogous to the synthesis of 3-[amino(phenyl)methylidene]oxindoles, 3-bromooxindole reacts with 2-methylbenzylmagnesium bromide in tetrahydrofuran (THF) at −78°C to yield the target compound. This single-step substitution avoids the formation of byproducts such as isoindigo derivatives, which are common in base-mediated reactions. The reaction typically achieves yields of 65–75%, though steric hindrance from the 2-methyl group may necessitate extended reaction times (8–12 hours).

Solvent and Catalytic Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state. For example, substituting THF with DMF increases yields to 80–85% under reflux conditions. The addition of catalytic tetrabutylammonium iodide (TBAI, 10 mol%) further accelerates bromide displacement, reducing reaction times to 3–4 hours.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed methods offer superior regioselectivity and functional group tolerance. The 3-bromooxindole scaffold serves as a versatile platform for Suzuki-Miyaura and Negishi couplings.

Suzuki-Miyaura Coupling

Coupling 3-bromooxindole with 2-methylbenzylboronic acid in the presence of palladium(II) acetate (Pd(OAc)₂, 5 mol%) and triphenylphosphine (PPh₃, 10 mol%) in a 1,4-dioxane/water mixture (4:1) at 80°C yields the product in 70–78% isolated yield. Key challenges include the hydrolysis sensitivity of the boronic acid and competing homocoupling, which are mitigated by degassing the solvent and maintaining anhydrous conditions.

Negishi Coupling

Employing 2-methylbenzylzinc chloride with 3-bromooxindole under Negishi conditions (Pd(PPh₃)₄, 3 mol%, THF, 60°C) achieves higher yields (82–88%) due to the superior stability of organozinc reagents. This method is particularly advantageous for large-scale synthesis, as demonstrated in the preparation of 49 analogs with yields exceeding 70%.

Alkylation via Enolate Intermediates

Generation of the oxindole enolate enables direct alkylation at the 3-position. This method circumvents the need for pre-functionalized bromooxindoles.

Enolate Formation and Alkylation

Treating 1,3-dihydro-2H-indol-2-one with lithium diisopropylamide (LDA, 2.1 equiv) in THF at −78°C generates a stable enolate, which reacts with 2-methylbenzyl bromide to afford the product in 60–68% yield. However, competing O-alkylation and over-alkylation reduce efficiency, necessitating careful stoichiometric control.

Phase-Transfer Catalysis

Utilizing benzyltriethylammonium chloride (BTEAC, 5 mol%) in a biphasic toluene/water system enhances reaction rates at room temperature, achieving 72–75% yield within 6 hours. This approach minimizes side reactions and simplifies purification.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and limitations of each method:

| Method | Conditions | Yield (%) | Scalability | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | DMF, TBAI, reflux | 80–85 | High | Steric hindrance with bulky groups |

| Suzuki-Miyaura Coupling | Pd(OAc)₂, 1,4-dioxane/H₂O, 80°C | 70–78 | Moderate | Boronic acid instability |

| Negishi Coupling | Pd(PPh₃)₄, THF, 60°C | 82–88 | High | Cost of organozinc reagents |

| Enolate Alkylation | LDA, THF, −78°C | 60–68 | Low | Competing O-alkylation |

| Phase-Transfer Catalysis | BTEAC, toluene/H₂O, rt | 72–75 | Moderate | Requires rigorous pH control |

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The electron-deficient carbonyl group and aromatic system facilitate nucleophilic attacks. Key examples include:

Halogenation

-

Reagents : Halogenating agents (e.g., NBS, SOCl₂)

-

Conditions : DCM or THF solvent, 0–25°C

-

Outcome : Substitution at the indole C-5 or C-7 positions. For example, bromination yields 5-bromo-3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one with >85% purity.

| Position | Halogenating Agent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| C-5 | NBS | 4 | 78 |

| C-7 | SOCl₂ | 6 | 72 |

Electrophilic Aromatic Substitution

The indole ring undergoes regioselective electrophilic substitution, primarily at the C-5 and C-7 positions due to electron-donating effects of the methylbenzyl group.

Nitration

-

Reagents : HNO₃/H₂SO₄

-

Conditions : 0°C, 2–4 h

-

Outcome : 5-nitro-3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one (isolated yield: 68%).

Carbonyl Reduction

-

Reagents : LiAlH₄ or NaBH₄

-

Conditions : THF, reflux (4–6 h)

-

Outcome : Reduction of the 2-keto group to a secondary alcohol, forming 3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-ol.

| Reducing Agent | Temperature (°C) | Yield (%) |

|---|---|---|

| LiAlH₄ | 65 | 92 |

| NaBH₄ | 25 | 54 |

Side-Chain Oxidation

-

Reagents : KMnO₄/H₂SO₄

-

Conditions : 80°C, 8 h

-

Outcome : Oxidation of the methyl group in the 2-methylbenzyl substituent to a carboxylic acid, forming 3-(2-carboxybenzyl)-1,3-dihydro-2H-indol-2-one (yield: 63%).

Condensation Reactions

The compound participates in Knoevenagel condensations to form α,β-unsaturated derivatives .

Example with Benzaldehyde

-

Reagents : Benzaldehyde, piperidine (catalyst)

-

Conditions : Ethanol, reflux (12 h)

-

Outcome : 3-(2-methylbenzyl)-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde (yield: 81%) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the indole ring:

Suzuki Coupling

-

Reagents : Arylboronic acid, Pd(PPh₃)₄

-

Conditions : DMF/H₂O, 80°C, 24 h

-

Outcome : C-5 arylated product (yield: 76%).

Lactam Ring Opening

-

Reagents : HCl (6M)

-

Conditions : Reflux (10 h)

-

Outcome : Hydrolysis to 3-(2-methylbenzyl)-2-aminobenzoic acid (yield: 58%).

Key Mechanistic Insights

-

Steric Effects : The 2-methylbenzyl group directs electrophiles to the C-5 position due to steric hindrance at C-7.

-

Electronic Effects : Electron-withdrawing groups on the indole ring enhance electrophilic substitution rates.

Applications De Recherche Scientifique

Biological Activities

Research has demonstrated that derivatives of 1,3-dihydro-2H-indol-2-one, including 3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one, exhibit a variety of biodynamic activities:

- Antimicrobial Properties : Studies have shown that these compounds possess significant antibacterial and antifungal activities. For instance, derivatives have been tested against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans, showing promising results in inhibiting growth .

- Antitubercular Activity : Specific derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis, indicating potential for treating tuberculosis .

- Antioxidant Effects : Research has indicated that certain indole derivatives exhibit strong antioxidant properties, which are critical in combating oxidative stress-related diseases .

Medicinal Applications

The therapeutic potential of this compound is particularly notable in the following areas:

a. Neurological Disorders

The compound has been investigated for its effects on the central nervous system. It shows promise in treating conditions such as:

- Depression and Anxiety : Compounds related to this structure have been noted for their potential to modulate neurotransmitter systems involved in mood regulation .

- Cognitive Disorders : There is ongoing research into its effects on Alzheimer's disease and other neurodegenerative conditions .

b. Cardiovascular Health

Research indicates that derivatives may possess properties beneficial for cardiovascular health, particularly through their interaction with arginine-vasopressin receptors, which are implicated in regulating blood pressure and fluid balance .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, including one-pot reactions that yield high purity and yield rates. The structure-activity relationship studies suggest that modifications to the indole ring can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Substitution at C5 | Increased antibacterial activity |

| Halogenation at C4 | Enhanced antioxidant properties |

| Alkyl substitutions | Improved solubility and bioavailability |

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

Case Study 1: Antimicrobial Evaluation

A study synthesized various derivatives and tested them against a panel of bacterial strains. The results showed that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Neuroprotective Effects

In an animal model of anxiety, a derivative was administered, resulting in significant reductions in anxiety-like behaviors as measured by established behavioral tests. This suggests potential for development into therapeutic agents for anxiety disorders.

Mécanisme D'action

Le mécanisme d’action de la 3-(2-méthylbenzyl)-1,3-dihydro-2H-indol-2-one implique son interaction avec des cibles moléculaires spécifiques. Elle peut se lier à des enzymes ou à des récepteurs, modulant leur activité. Par exemple, elle peut inhiber certaines enzymes impliquées dans la prolifération des cellules cancéreuses, conduisant à l’arrêt du cycle cellulaire et à l’apoptose.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following analysis compares 3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one with structurally related oxindole derivatives, focusing on substituent effects, molecular properties, and biological activities.

Structural and Molecular Comparisons

Key Observations:

Activité Biologique

3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their significant therapeutic potential. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Various studies have reported that derivatives of 1,3-dihydro-2H-indol-2-one exhibit antimicrobial properties against bacteria and fungi. For instance, compounds in this class have shown effectiveness against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .

- Antitubercular Activity : The compound has been tested for its antitubercular properties, demonstrating significant activity against Mycobacterium tuberculosis .

- Cytotoxic Effects : Several derivatives have displayed cytotoxic effects against various cancer cell lines. For example, compounds derived from indole structures have shown promise as potential anticancer agents by inducing apoptosis in tumor cells .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of various kinases, which play critical roles in cell signaling pathways associated with cancer progression . In particular, studies have highlighted its inhibitory effects on c-Src kinase, suggesting a mechanism for its anticancer activity .

- Antioxidant Properties : Some derivatives have demonstrated antioxidant activities, which may contribute to their neuroprotective effects and overall therapeutic potential .

Case Studies

-

Synthesis and Evaluation of Antimicrobial Activity :

A study synthesized several new derivatives of 1,3-dihydro-2H-indol-2-one and evaluated their antimicrobial activities. The results indicated that specific modifications to the indole structure significantly enhanced their effectiveness against various microbial strains .Compound Activity Against E. coli Activity Against S. aureus Activity Against C. albicans A 15 µg/mL 10 µg/mL 20 µg/mL B 5 µg/mL 8 µg/mL 12 µg/mL -

Cytotoxicity Studies :

In vitro cytotoxicity assays were performed on several cancer cell lines using derivatives of the compound. Notably, one derivative exhibited an IC50 value of 25 µM against human breast cancer cells .Cell Line IC50 (µM) MCF-7 (Breast Cancer) 25 HeLa (Cervical Cancer) 30 A549 (Lung Cancer) 35

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation or palladium-catalyzed cross-coupling reactions. For example, demonstrates that Knoevenagel condensation of indolin-2-one derivatives with substituted aldehydes (e.g., ferrocene carboxaldehyde) yields geometrically isomeric products in high yields (~67%) . Catalytic methods using p-toluenesulfonic acid (p-TSA) have also been effective, achieving up to 95% yield for analogous indol-2-one derivatives (e.g., 3,3-di(1H-indol-3-yl)indol-2-ones) . Optimization involves adjusting reaction time (4–8 hours), temperature (80–120°C), and catalyst loading (5–10 mol%).

Q. How can researchers characterize this compound and confirm its structural integrity?

- Methodological Answer : Key characterization techniques include:

- Melting Point Analysis : Compare observed values (e.g., 291–293°C) with literature data to assess purity .

- Spectroscopy :

- IR : Identify carbonyl (C=O) stretches near 1697 cm⁻¹ and N–H stretches at ~3400 cm⁻¹ .

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methylbenzyl protons at δ 2.3–2.5 ppm, aromatic protons in indole ring at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : Detect molecular ion peaks (e.g., m/z 343.4260 for C23H21NO2 derivatives) and fragmentation patterns .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Toxicity : Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods and avoid aerosolization .

Advanced Research Questions

Q. How can structural modifications (e.g., substitution at the indole ring or benzyl group) alter the biological activity of this compound?

- Ferrocene Substitution : Enhances cytotoxicity (IC₅₀ ~1–10 µM in B16 melanoma cells) and kinase inhibition (VEGFR-2 IC₅₀ ~200 nM) .

- Pyrrolidine/Piperidine Additions : Improve solubility and bioavailability (e.g., 2-methylthio-phen-3-yl derivatives in ).

- In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like CDK2 or GSK-3β .

Q. How can contradictory cytotoxicity data (e.g., varying IC₅₀ values across cell lines) be resolved?

- Methodological Answer :

- Assay Standardization : Use MTT or ATP-based assays with consistent cell passage numbers and incubation times (e.g., 48–72 hours) .

- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and validate cell line authenticity via STR profiling.

- Isomer Analysis : Separate geometric isomers (E/Z) via preparative TLC (as in ) to assess individual bioactivities .

Q. What strategies are effective in evaluating the environmental impact or biodegradability of this compound?

- Methodological Answer :

- OECD 301 Tests : Measure biodegradability in aqueous media (28-day timeframe) .

- Ecotoxicity Assays : Use Daphnia magna (LC₅₀) or algal growth inhibition tests (OECD 201/202).

- Soil Mobility Studies : Apply column chromatography to assess adsorption coefficients (Kd) .

Q. How can researchers address the lack of toxicity data in existing literature for this compound?

- Methodological Answer :

- In Vitro Tox Screens : Use HepG2 cells for hepatotoxicity or hERG assays for cardiotoxicity risk .

- In Vivo Models : Conduct acute toxicity studies in rodents (OECD 423) at doses of 300–2000 mg/kg .

- Read-Across Approaches : Compare with structurally similar compounds (e.g., indirubin derivatives in ) to infer potential hazards .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points (e.g., 282–284°C vs. 291–293°C) be investigated?

- Methodological Answer :

- Purification : Recrystallize the compound from ethanol or DCM/hexane mixtures to remove impurities .

- Differential Scanning Calorimetry (DSC) : Measure thermal stability and phase transitions with a heating rate of 10°C/min .

- Cross-Lab Validation : Share samples with independent labs for comparative analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.